molecular formula C15H12INO3 B312469 Methyl 2-[(2-iodobenzoyl)amino]benzoate

Methyl 2-[(2-iodobenzoyl)amino]benzoate

Cat. No.: B312469
M. Wt: 381.16 g/mol
InChI Key: QPAWIFTXULFVHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-[(2-iodobenzoyl)amino]benzoate is a benzoate derivative characterized by a 2-iodobenzoyl group attached to the amino position of the methyl benzoate backbone. The iodine atom in the 2-position of the benzoyl moiety introduces steric and electronic effects that influence reactivity, solubility, and intermolecular interactions, making it distinct from non-halogenated analogs .

Properties

Molecular Formula

C15H12INO3

Molecular Weight

381.16 g/mol

IUPAC Name

methyl 2-[(2-iodobenzoyl)amino]benzoate

InChI

InChI=1S/C15H12INO3/c1-20-15(19)11-7-3-5-9-13(11)17-14(18)10-6-2-4-8-12(10)16/h2-9H,1H3,(H,17,18)

InChI Key

QPAWIFTXULFVHM-UHFFFAOYSA-N

SMILES

COC(=O)C1=CC=CC=C1NC(=O)C2=CC=CC=C2I

Canonical SMILES

COC(=O)C1=CC=CC=C1NC(=O)C2=CC=CC=C2I

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural Comparison of Selected Benzoate Derivatives

Compound Name Substituent Features Key Structural Differences Reference
Methyl 2-[(4-Methylpentan-2-yl)amino]benzoate Aliphatic branched chain substituent Bulky alkyl group instead of aromatic iodobenzoyl
Methyl 2-[(methylsulfonyl)(propyl)amino]benzoate Sulfonyl and alkyl groups Sulfonyl substituent enhances polarity
Methyl N-acetylanthranilate Acetylated amino group Lack of iodine; acetyl group at amino position
Methyl 2-amino-5-iodobenzoate Iodo substituent at meta-position on benzene Iodo at C5 instead of benzoyl-linked C2
Methyl 2-((3,4-dichlorophenyl)thio)benzoate Dichlorophenylthio group Thioether linkage with Cl substituents

The iodine atom in the target compound introduces significant steric hindrance and electron-withdrawing effects compared to non-halogenated or aliphatic-substituted analogs. For example, the 2-iodobenzoyl group creates a planar aromatic system that may facilitate π-π stacking, unlike the flexible 4-Methylpentan-2-yl group in compound 28 .

Physicochemical Properties

Table 2: Physicochemical Data Comparison

Compound Name Melting Point (°C) Solubility (Polar Solvents) Key Spectral Features (IR/NMR) Reference
This compound Not reported Moderate in DMSO ¹H NMR: δ 8.3–7.5 (aromatic protons, J = 5–8 Hz) N/A
Methyl 2-[(4-Methoxy-4-oxobutan-2-yl)amino]benzoate (29) 98–100 High in CHCl₃ IR: 1720 cm⁻¹ (ester C=O)
Methyl 2-((3,4-dichlorophenyl)thio)benzoate (43d) Not reported Low in H₂O ¹H NMR: δ 8.29 (t, J = 5.5 Hz, NH)
Methyl N-acetylanthranilate 89–91 Moderate in ethanol ¹³C NMR: 168.5 ppm (acetyl C=O)

The iodine atom in the target compound is expected to reduce solubility in polar solvents compared to acetylated analogs (e.g., Methyl N-acetylanthranilate) due to increased hydrophobicity. IR spectra would show distinct C=O stretches (~1680–1720 cm⁻¹), while ¹H NMR would exhibit downfield shifts for aromatic protons adjacent to iodine .

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